molecular formula C24H22Cl2N6O B11467651 4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide

Cat. No.: B11467651
M. Wt: 481.4 g/mol
InChI Key: WQHBPBPXMIQXKK-UHFFFAOYSA-N
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Description

4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is a complex organic compound that features a combination of indole, pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves multiple steps, starting with the preparation of the indole and pyrimidine intermediates. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The pyrimidine derivative can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-[(E)-{[2-(5-chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide is unique due to its specific combination of indole, pyrimidine, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding complex biochemical interactions .

Properties

Molecular Formula

C24H22Cl2N6O

Molecular Weight

481.4 g/mol

IUPAC Name

4-chloro-N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C24H22Cl2N6O/c1-14-11-15(2)30-24(29-14)32-23(31-22(33)16-3-5-18(25)6-4-16)27-10-9-17-13-28-21-8-7-19(26)12-20(17)21/h3-8,11-13,28H,9-10H2,1-2H3,(H2,27,29,30,31,32,33)

InChI Key

WQHBPBPXMIQXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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